Product packaging for 2-Amino-3-(piperidin-1-yl)propan-1-ol(Cat. No.:)

2-Amino-3-(piperidin-1-yl)propan-1-ol

Cat. No.: B13192338
M. Wt: 158.24 g/mol
InChI Key: PDPYKSTUOSULEA-UHFFFAOYSA-N
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Description

2-Amino-3-(piperidin-1-yl)propan-1-ol is a chemical compound of interest in organic and medicinal chemistry research. It features a vicinal amino alcohol scaffold, a structure recognized as a privileged motif in drug discovery . Compounds containing this motif, such as the blockbuster drugs salbutamol and propranolol, are found on the World Health Organization's List of Essential Medicines, primarily serving as beta-adrenergic blocking agents . The piperidine ring is a common heterocycle in pharmaceuticals and, when combined with the 1,2-aminoalcohol group, makes this molecule a versatile intermediate or potential pharmacophore . Its structure suggests potential application as a building block for synthesizing more complex molecules, including the development of histamine receptor ligands or other biologically active compounds . Researchers can utilize this compound to explore new chemical spaces, develop novel ligands for G-protein-coupled receptors (GPCRs), or create new synthetic methodologies . As a vicinal amino alcohol, it is also a candidate for developing ligands for asymmetric catalysis and added-value chemicals . This product is intended for research and development purposes in a controlled laboratory setting only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O B13192338 2-Amino-3-(piperidin-1-yl)propan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-amino-3-piperidin-1-ylpropan-1-ol

InChI

InChI=1S/C8H18N2O/c9-8(7-11)6-10-4-2-1-3-5-10/h8,11H,1-7,9H2

InChI Key

PDPYKSTUOSULEA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(CO)N

Origin of Product

United States

Indirect Chiral Hplc:in This Approach, the Racemic Amino Alcohol is Derivatized with a Chiral Derivatizing Reagent Cdr to Form a Pair of Diastereomers.nih.govoup.comthese Diastereomers Have Different Physicochemical Properties and Can Be Separated on a Standard Achiral Reversed Phase Column E.g., C18 .nih.gova Common Cdr is Marfey S Reagent 1 Fluoro 2,4 Dinitrophenyl 5 L Alanine Amide . the Relative Peak Areas of the Separated Diastereomers Correspond to the Enantiomeric Composition of the Original Sample.

Spectrophotometric and Electroanalytical Detection Methods

Beyond chromatographic detection, spectrophotometric and electroanalytical methods can be developed for quantification, although often with less specificity.

Spectrophotometric Methods: Direct UV-Vis spectrophotometry is generally not suitable for 2-Amino-3-(piperidin-1-yl)propan-1-ol due to the lack of a significant chromophore. However, derivatization reactions that produce a colored product can be employed for quantitative analysis. For instance, the primary amine can react with specific reagents to form a colored complex that can be measured. nih.gov For example, reaction with p-chloranilic acid can form a charge-transfer complex with a distinct color, allowing for spectrophotometric determination. researchgate.net Such methods are often used for bulk quantification rather than purity analysis.

Electroanalytical Methods: The amino group of this compound is electroactive and can be oxidized at an electrode surface. nih.gov Techniques like cyclic voltammetry or differential pulse voltammetry could be used to study its electrochemical behavior and develop a quantitative method. However, direct electroanalysis of amino compounds can be complex and may require specially modified electrodes (e.g., copper or carbon paste electrodes) to achieve sufficient sensitivity and selectivity. acs.orgnih.gov These methods are often more susceptible to matrix interference compared to chromatographic techniques.

Application in Research-Scale Sample Preparation and Extraction

Effective sample preparation is crucial for accurate analysis, aiming to isolate the analyte from complex matrices, remove interferences, and concentrate the sample. For a polar, water-soluble compound like this compound, the choice of technique depends on the sample matrix (e.g., reaction mixture, biological fluid).

Liquid-Liquid Extraction (LLE): LLE can be used to separate the amino alcohol from a reaction mixture. By adjusting the pH of the aqueous phase, the ionization state of the compound can be controlled. At a high pH, the amino groups will be deprotonated, making the molecule less polar and more extractable into a moderately polar organic solvent like ethyl acetate (B1210297) or dichloromethane. Conversely, at a low pH, the protonated, more polar form will remain in the aqueous phase, which can be used to wash away non-basic impurities.

Solid-Phase Extraction (SPE): SPE offers a more efficient and selective alternative to LLE. For this compound, a cation-exchange SPE cartridge would be highly effective. At a neutral or slightly acidic pH, the protonated amine groups will bind strongly to the negatively charged sorbent. Interfering neutral and acidic compounds can be washed away with an appropriate solvent. The target analyte can then be eluted by using a solvent containing a strong base (e.g., ammonia (B1221849) in methanol) to deprotonate the amine and disrupt the ionic interaction.

Illustrative SPE Protocol:

StepProcedure
1. ConditioningRinse a strong cation-exchange (SCX) cartridge with methanol (B129727), followed by deionized water.
2. LoadingLoad the sample (dissolved in a suitable buffer, pH ~5-6) onto the cartridge.
3. WashingWash the cartridge with deionized water, followed by methanol to remove non-basic impurities.
4. ElutionElute the this compound with 5% ammonium (B1175870) hydroxide (B78521) in methanol.
5. Post-ElutionEvaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC analysis.

Advanced Structural Elucidation and Conformational Analysis of 2 Amino 3 Piperidin 1 Yl Propan 1 Ol

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and dynamics of 2-Amino-3-(piperidin-1-yl)propan-1-ol in various states.

Multinuclear NMR spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for determining the connectivity and chemical environment of atoms within the molecule. In solution, the piperidine (B6355638) ring can exist in a dynamic equilibrium between different chair conformations. The rate of this conformational exchange, along with the rotational freedom around the C-C and C-N single bonds of the propanol (B110389) backbone, can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com These studies help in identifying the predominant solution-state conformers and understanding the intramolecular interactions that govern the molecule's flexibility. nih.gov

Interactive Table: Predicted ¹H NMR Chemical Shifts

Atom Number Predicted Chemical Shift (ppm) Multiplicity
H (on OH) 4.5-5.5 Broad Singlet
H (on CH-OH) 3.6-3.8 Multiplet
H (on CH-NH₂) 3.0-3.3 Multiplet
H (on CH₂-N) 2.5-2.8 Multiplet
H (on Piperidine α-CH₂) 2.4-2.6 Multiplet
H (on Piperidine β,γ-CH₂) 1.4-1.7 Multiplet

Interactive Table: Predicted ¹³C NMR Chemical Shifts

Atom Number Predicted Chemical Shift (ppm)
C (CH-OH) 65-70
C (CH-NH₂) 50-55
C (CH₂-N) 58-62
C (Piperidine α-C) 54-58
C (Piperidine β-C) 25-30

Advanced mass spectrometry (MS) techniques, such as electrospray ionization tandem mass spectrometry (ESI-MS/MS), are employed to determine the accurate mass of the molecular ion and to study its fragmentation patterns. The fragmentation of the protonated molecule can provide valuable structural information. Key fragmentation pathways for amino alcohols often involve the loss of small neutral molecules like water (H₂O) and ammonia (B1221849) (NH₃). nih.govnih.gov Cleavage of the carbon-carbon bonds (α-cleavage) adjacent to the nitrogen and oxygen atoms is also a common and informative fragmentation route. libretexts.orgdocbrown.info

Interactive Table: Expected Mass Spectrometry Fragmentation

m/z Value Possible Fragment Identity Fragmentation Pathway
173.16 [M+H]⁺ Protonated Molecular Ion
155.15 [M+H - H₂O]⁺ Loss of water
156.14 [M+H - NH₃]⁺ Loss of ammonia
114.11 [C₆H₁₂NO]⁺ Cleavage of C2-C3 bond
84.08 [C₅H₁₀N]⁺ Piperidine ring fragment

Interactive Table: Key Vibrational Frequencies

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200-3500 O-H Stretch Alcohol
3100-3400 N-H Stretch Primary Amine
2850-2960 C-H Stretch Aliphatic
1590-1650 N-H Bend (Scissoring) Primary Amine
1440-1470 C-H Bend CH₂
1050-1150 C-O Stretch Primary Alcohol

Solid-State Structural Investigations

Investigating the solid-state structure is crucial for understanding properties such as crystal packing, polymorphism, and for determining the absolute configuration of chiral centers.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state. researchgate.net This technique can establish the bond lengths, bond angles, and torsion angles of the molecule. For this compound, which contains a chiral center at the second carbon of the propanol chain, X-ray diffraction using anomalous dispersion can determine the absolute configuration (R or S). mdpi.com Furthermore, this analysis reveals how the molecules pack in the crystal lattice, identifying intermolecular interactions like hydrogen bonds involving the hydroxyl and amino groups, which dictate the crystal's stability and physical properties.

Powder X-ray diffraction (PXRD) is a key technique for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. ua.pt Different polymorphs can have distinct physical properties. PXRD patterns are unique for each crystalline phase and can be used to identify the specific form of a bulk sample. By comparing the experimental powder pattern with a pattern simulated from single-crystal X-ray diffraction data, the phase purity of a sample can be confirmed. ua.pt These studies are essential for ensuring the consistency of the solid form of the material.

Conformational Studies of this compound

Solution-Phase Conformational Analysis

In solution, the conformational equilibrium of this compound is influenced by a combination of intramolecular and intermolecular forces, including steric hindrance, intramolecular hydrogen bonding, and interactions with solvent molecules. The piperidine ring is expected to predominantly adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. The substituent at the nitrogen atom, the 2-amino-3-hydroxypropyl group, can occupy either an axial or equatorial position. Generally, for N-substituted piperidines, the equatorial position is favored to minimize steric interactions.

The flexible propan-1-ol side chain can adopt various conformations due to rotation around the C-C and C-N bonds. The key dihedral angles that dictate the side chain's conformation are:

τ1 (O-C1-C2-C3): Rotation around the C1-C2 bond.

τ2 (C1-C2-C3-N): Rotation around the C2-C3 bond.

τ3 (C2-C3-N-C(piperidine)): Rotation around the C3-N bond.

A significant factor influencing the side chain's conformation in solution is the potential for intramolecular hydrogen bonding between the hydroxyl group (-OH) and the amino group (-NH2). This interaction can lead to the formation of a pseudo-five- or six-membered ring, thereby stabilizing specific conformations. The strength and prevalence of this intramolecular hydrogen bond are highly dependent on the solvent's polarity and its ability to form intermolecular hydrogen bonds. In non-polar solvents, intramolecular hydrogen bonding is more likely to be a dominant factor in determining the preferred conformation. In contrast, in polar, protic solvents, intermolecular hydrogen bonding with the solvent can disrupt the intramolecular interactions, leading to a more extended conformation of the side chain.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for studying conformational preferences in solution. By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, it is possible to deduce the relative orientations of protons and thus infer the dominant conformations.

Table 1: Plausible Solution-Phase Conformers of this compound and Their Defining Dihedral Angles

Conformer Piperidine Substituent Position Intramolecular H-Bond τ1 (O-C1-C2-C3) τ2 (C1-C2-C3-N) τ3 (C2-C3-N-C)
A Equatorial Yes (O-H···N) gauche (~60°) gauche (~60°) trans (~180°)
B Equatorial No (Solvated) anti (~180°) anti (~180°) trans (~180°)
C Axial Yes (O-H···N) gauche (~60°) gauche (~60°) trans (~180°)

| D | Axial | No (Solvated) | anti (~180°) | anti (~180°) | trans (~180°) |

Note: The dihedral angles presented are idealized values for illustrative purposes. Actual values in solution will be an average over the conformational ensemble.

Gas-Phase Conformational Landscapes

In the gas phase, devoid of solvent interactions, the conformational landscape of this compound is governed purely by intramolecular forces. Under these conditions, intramolecular hydrogen bonding is expected to be a much more dominant stabilizing factor compared to the solution phase. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for exploring the potential energy surface and identifying the most stable gas-phase conformers.

Theoretical studies on similar 1,2-aminoalcohols have shown that conformations allowing for an intramolecular hydrogen bond between the hydroxyl and amino groups are significantly lower in energy. frontiersin.org For this compound, this would lead to a folded or bent structure for the propanol side chain.

The piperidine ring will still favor a chair conformation. The energetic preference for the equatorial versus axial placement of the side chain will be determined by the balance between steric repulsion and any stabilizing non-covalent interactions. It is anticipated that multiple low-energy conformers exist, corresponding to different rotational isomers of the side chain, all stabilized by an intramolecular hydrogen bond.

Table 2: Hypothetical Relative Energies of Gas-Phase Conformers of this compound

Conformer Key Stabilizing Interaction Relative Energy (kJ/mol)
I (Equatorial-Folded) Intramolecular O-H···N H-bond 0 (most stable)
II (Axial-Folded) Intramolecular O-H···N H-bond 5-10
III (Equatorial-Extended) Minimal intramolecular interactions 15-25

| IV (Axial-Extended) | Minimal intramolecular interactions | 20-30 |

Note: These energy values are hypothetical and serve to illustrate the expected trend of stability based on general principles of conformational analysis.

Influence of Substituents on Preferred Conformations

The introduction of substituents on either the piperidine ring or the propanol backbone can significantly alter the conformational preferences of this compound. The nature, size, and position of these substituents can influence the conformational equilibrium through steric and electronic effects.

Substituents on the Piperidine Ring:

Steric Effects: Bulky substituents on the piperidine ring, particularly at the C2 or C6 positions, would increase the steric hindrance with the propanol side chain. This would likely further disfavor the axial conformation of the N-substituent to a greater extent.

Electronic Effects: Electron-withdrawing or electron-donating groups on the piperidine ring could modulate the basicity of the nitrogen atom. A more basic nitrogen would be a stronger hydrogen bond acceptor, potentially strengthening the intramolecular O-H···N interaction and favoring folded conformations.

Substituents on the Propanol Backbone:

Steric Effects: Substituents on the C1, C2, or C3 atoms of the propanol chain would introduce additional steric constraints, potentially altering the preferred rotational isomers (rotamers) around the C-C and C-N bonds. For instance, a bulky substituent at C2 could disfavor certain gauche interactions.

Electronic Effects: Substituents that can participate in additional hydrogen bonding or other non-covalent interactions could lead to the stabilization of unique conformations. For example, a fluorine substituent could engage in weak hydrogen bonding or dipole-dipole interactions.

Table 3: Predicted Shift in Conformational Equilibrium upon Substitution

Substituent Position Type of Substituent Predicted Effect on Conformation
Piperidine C4 Bulky alkyl group Increased preference for equatorial N-substituent.
Piperidine C2 Methyl group Significant steric clash, strong preference for equatorial N-substituent and potential restriction of side-chain rotation.
Propanol C2 Phenyl group Increased steric hindrance, likely favoring more extended conformations to minimize A(1,3) strain.

The systematic study of substituted derivatives would provide deeper insights into the subtle balance of forces that govern the conformational behavior of this class of compounds.

Reactivity and Mechanistic Studies of 2 Amino 3 Piperidin 1 Yl Propan 1 Ol

Acid-Base Properties and Protonation Equilibria in Various Media

The structure of 2-Amino-3-(piperidin-1-yl)propan-1-ol contains two basic nitrogen centers (the primary amine and the tertiary piperidine (B6355638) amine) and a hydroxyl group which is generally considered neutral but can act as a very weak acid. This combination allows the molecule to exhibit amphoteric behavior, acting as both an acid and a base depending on the pH of the medium. americanpeptidesociety.org The protonation state of the molecule is highly dependent on the pH of the solution.

The protonation equilibria are also significantly influenced by the solvent composition. nih.gov For instance, in mixed aqueous-organic solvents like ethanol-water mixtures, the pKa values of amino acids and related compounds can vary. nih.govresearchgate.net Generally, as the proportion of the organic solvent increases, the pKa of the ammonium (B1175870) group tends to decrease, which affects the distribution of protonated species in the solution. nih.gov

The molecule can exist in different ionic forms in an aqueous solution, and the predominant species is determined by the pH. At a very low pH, the fully protonated form exists. As the pH rises, a zwitterionic form, where one amino group is protonated and the other is neutral, might exist, although for this specific molecule, the equilibria are more complex than for a simple amino acid. At the isoelectric point (pI), the net charge of the molecule is zero. libretexts.orglibretexts.org In strongly basic solutions, both amino groups will be in their neutral, deprotonated form.

Table 1: Predicted Protonation States of this compound at Different pH Values

pH Range Predominant Species Net Charge
< pKa1 Fully protonated (both amines) +2
pKa1 < pH < pKa2 Monoprotonated (piperidine) +1

Note: pKa1 and pKa2 refer to the acid dissociation constants of the protonated primary amine and the piperidine ring, respectively. The exact values are not empirically determined for this compound.

Reactions at the Amino Group of this compound

The primary amino group in this compound is a key site for a variety of chemical transformations due to its nucleophilic nature.

Acylation and Alkylation Reactions

The primary amino group readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form amides. nih.gov This reaction is typically highly chemoselective for the amino group over the hydroxyl group due to the greater nucleophilicity of nitrogen compared to oxygen. google.comnih.gov The reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Table 2: Examples of Acylation Reactions on Primary Amines

Acylating Agent Product Type
Acetyl chloride N-acetyl derivative (Amide)

Alkylation of the primary amino group can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and di-alkylated products. Reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for mono-alkylation.

Formation of Imines and Related Derivatives

The primary amino group of this compound can react with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.orgjove.comwikipedia.org This condensation reaction is typically acid-catalyzed and is reversible. jove.comlibretexts.org

The mechanism of imine formation involves a two-stage process. libretexts.orglibretexts.orgresearchgate.net First, the nucleophilic amino group adds to the carbonyl carbon of the aldehyde or ketone to form a tetrahedral intermediate called a carbinolamine. jove.comlibretexts.orgresearchgate.net In the second stage, the carbinolamine is protonated on the oxygen, followed by the elimination of a water molecule to form the iminium ion, which is then deprotonated to yield the final imine product. libretexts.orglibretexts.org The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to make it a good leaving group, but not so acidic that it fully protonates the starting amine, which would render it non-nucleophilic. jove.com

Reaction Scheme for Imine Formation:

R-NH₂ + R'C(=O)R'' ⇌ R-N=C(R')R'' + H₂O (where R-NH₂ represents this compound)

Imines are versatile intermediates in organic synthesis and can be readily hydrolyzed back to the parent amine and carbonyl compound under acidic conditions. libretexts.org

Oxidation and Reduction Processes

The oxidation of the primary amino group in amino alcohols can lead to various products depending on the oxidizing agent and reaction conditions. For example, oxidation of some primary amines can lead to the formation of imines or nitriles. nih.gov The presence of the hydroxyl group can influence the reaction pathway. In some cases, oxidative C-C bond cleavage can occur. nih.govbeilstein-journals.org For instance, quinone-catalyzed oxidative deformylation of 1,2-amino alcohols can yield imines. nih.govbeilstein-journals.org The oxidation of amino groups by hydroxyl radicals can lead to mineralization to ammonia (B1221849) or nitrates, depending on the structure of the molecule. nih.gov

The reduction of a primary amino group is not a common transformation as it is already in a low oxidation state. However, derivatives of the amino group, such as imines or amides, can be reduced. For instance, an imine formed from the amino group can be reduced to a secondary amine using reducing agents like sodium borohydride. This two-step process of imine formation followed by reduction is known as reductive amination.

Reactions at the Hydroxyl Group of this compound

The primary hydroxyl group offers another site for functionalization, although its reactivity is often secondary to that of the amino group.

Esterification and Etherification Reactions

Direct esterification of the hydroxyl group in this compound is challenging due to the higher nucleophilicity of the primary amino group, which would preferentially react with acylating agents to form an amide. nih.gov To achieve selective O-esterification, the amino group must first be protected. A common strategy is to protonate the amino group by forming its hydrochloride salt. In a suitable acidic medium, the protonated amino group is no longer nucleophilic, allowing the hydroxyl group to be acylated by an acid chloride or anhydride (B1165640). tandfonline.comtandfonline.comnih.gov This method allows for the chemoselective formation of the O-acyl derivative. nih.gov

Table 3: Conditions for Selective O-Acylation of Amino Alcohols

Reaction Conditions Product

Etherification of the hydroxyl group also faces the same challenge of chemoselectivity. nih.govgoogle.com Direct Williamson ether synthesis with an alkyl halide would likely lead to N-alkylation. Therefore, protection of the amino group is generally required before etherification of the hydroxyl group can be carried out successfully. acs.org An alternative approach for stereoretentive etherification of some amino alcohols involves the formation of an intermediate aziridinium (B1262131) ion, followed by a selective ring-opening. acs.org

Oxidation to Carbonyl Derivatives

The primary alcohol moiety in this compound is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. The outcome of the oxidation is highly dependent on the choice of oxidizing agent and the reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are expected to selectively oxidize the primary alcohol to an aldehyde, yielding 2-amino-3-(piperidin-1-yl)propanal. The mechanism of these oxidations typically involves the formation of a chromate (B82759) ester or a periodinane intermediate, followed by an E2-type elimination of the alpha-proton.

Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), would likely lead to the formation of the corresponding carboxylic acid, 2-amino-3-(piperidin-1-yl)propanoic acid. Over-oxidation can be a challenge, and protection of the amino group may be necessary to prevent undesired side reactions.

Oxidizing AgentExpected ProductPlausible Mechanistic Feature
Pyridinium Chlorochromate (PCC)2-Amino-3-(piperidin-1-yl)propanalFormation of a chromate ester followed by β-elimination.
Dess-Martin Periodinane (DMP)2-Amino-3-(piperidin-1-yl)propanalFormation of a hypervalent iodine intermediate.
Potassium Permanganate (KMnO4)2-Amino-3-(piperidin-1-yl)propanoic acidFormation of a manganate (B1198562) ester followed by oxidative cleavage.
Chromic Acid (H2CrO4)2-Amino-3-(piperidin-1-yl)propanoic acidFormation of a chromate ester and subsequent oxidation.

Formation of Cyclic Structures Involving the Hydroxyl Group

The presence of both a hydroxyl and an amino group in a 1,2-relationship allows for the potential formation of various cyclic structures through intramolecular reactions.

One such possibility is the formation of an oxazolidine (B1195125) ring. This can be achieved by reacting this compound with an aldehyde or a ketone. The reaction proceeds via the initial formation of a hemiaminal, which then undergoes intramolecular cyclization through the nucleophilic attack of the hydroxyl group on the iminium ion intermediate.

Another potential cyclization pathway involves the formation of a cyclic carbamate. This can be accomplished by treating the compound with phosgene (B1210022) or a phosgene equivalent, which would react with both the amino and hydroxyl groups to form a five-membered cyclic carbamate.

Reactions Involving the Piperidine Ring System

The tertiary amine of the piperidine ring is a key reactive site in the molecule.

N-Alkylation and N-Acylation of the Piperidine Nitrogen

The lone pair of electrons on the piperidine nitrogen makes it nucleophilic and thus susceptible to alkylation and acylation reactions.

N-Alkylation can be achieved by reacting this compound with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) via an SN2 mechanism. This results in the formation of a quaternary ammonium salt. The rate of this reaction is influenced by the nature of the alkyl halide and the solvent.

N-Acylation involves the reaction with acylating agents such as acid chlorides or anhydrides. This reaction proceeds through a nucleophilic acyl substitution mechanism, where the piperidine nitrogen attacks the carbonyl carbon of the acylating agent, leading to the formation of an N-acylpiperidinium species.

ReagentReaction TypeExpected Product
Methyl IodideN-Alkylation1-Methyl-1-(2-amino-1-hydroxypropyl)piperidin-1-ium iodide
Benzyl BromideN-Alkylation1-Benzyl-1-(2-amino-1-hydroxypropyl)piperidin-1-ium bromide
Acetyl ChlorideN-Acylation1-Acetyl-1-(2-amino-1-hydroxypropyl)piperidin-1-ium chloride
Acetic AnhydrideN-Acylation1-Acetyl-1-(2-amino-1-hydroxypropyl)piperidin-1-ium acetate (B1210297)

Ring-Opening and Ring-Expansion Reactions of the Piperidine Moiety

While piperidine rings are generally stable, under specific conditions, they can undergo ring-opening or ring-expansion reactions. Ring-opening of N-substituted piperidines can be achieved through methods like the von Braun reaction, which involves treatment with cyanogen (B1215507) bromide to yield a cyanamide, followed by hydrolysis. However, the conditions for such reactions are often harsh.

Ring-expansion reactions are less common for simple piperidine rings but can be induced in more complex systems, often involving rearrangements of carbocation intermediates. For this compound, such reactions would likely require specialized reagents and conditions that are not well-documented for this specific substrate.

Reactivity of the Piperidine Ring Towards Electrophiles and Nucleophiles

The piperidine ring itself is a saturated heterocycle and is generally unreactive towards electrophilic aromatic substitution. However, the nitrogen atom can act as a directing group in certain reactions. The ring is also generally resistant to nucleophilic attack unless activated by an adjacent electron-withdrawing group, which is not present in this molecule.

Intramolecular Reactions and Cyclization Pathways

The spatial proximity of the amino, hydroxyl, and piperidinyl groups in this compound allows for a variety of potential intramolecular reactions and cyclization pathways, beyond those already mentioned.

For instance, intramolecular hydrogen bonding between the hydroxyl and amino groups, or between these groups and the piperidine nitrogen, can influence the conformation and reactivity of the molecule. Under certain conditions, such as in the presence of a suitable catalyst, intramolecular cyclization could lead to the formation of bicyclic or spirocyclic structures. For example, an intramolecular Mannich-type reaction could potentially occur if the primary amine is first converted to an imine.

Detailed mechanistic studies, including computational modeling and isotopic labeling experiments, would be necessary to fully elucidate the preferred intramolecular reaction pathways and the structures of the resulting cyclic products.

Catalytic Activity and Role in Organic Transformations

Extensive searches of scientific literature and chemical databases did not yield any specific studies or documented applications concerning the catalytic activity of this compound or its direct role in organic transformations. While the structural motifs present in this compound, namely the β-amino alcohol and the piperidine ring, are found in various known catalysts and ligands, there is no available research detailing the catalytic performance of this particular molecule.

The field of organic catalysis often utilizes chiral β-amino alcohols as organocatalysts or as ligands in metal-catalyzed reactions. researchgate.netmdpi.comacs.org These compounds can facilitate a variety of asymmetric transformations, including aldol (B89426) condensations, Michael additions, and Diels-Alder reactions, due to their ability to form key intermediates and create a specific chiral environment around the reacting substrates. researchgate.net For instance, derivatives of the amino acid proline, which features a cyclic secondary amine similar to piperidine, are widely used in asymmetric catalysis. researchgate.netunibo.itorganic-chemistry.org

Similarly, piperidine-based structures have been incorporated into chiral ligands for various metal-catalyzed processes, such as the enantioselective addition of organozinc reagents to aldehydes. researchgate.net The synthesis of chiral 1,2-amino alcohols is an active area of research, with numerous catalytic methods being developed for their preparation, highlighting their importance in synthetic chemistry. westlake.edu.cnresearchgate.netorganic-chemistry.orgnih.govacs.org

However, without specific research on this compound, any discussion of its catalytic activity would be purely speculative and fall outside the scope of documented scientific findings. Therefore, no data tables or detailed research findings on its catalytic applications can be provided.

Derivatization and Analog Development of 2 Amino 3 Piperidin 1 Yl Propan 1 Ol

Design Principles for Structural Modification and Analog Libraries

The design of derivatives of 2-Amino-3-(piperidin-1-yl)propan-1-ol is rooted in established medicinal chemistry strategies. The primary goal is to create a library of analogs with systematic variations in structure to investigate how these changes affect molecular properties. Key design principles include:

Modification of Physicochemical Properties: Substitutions at the nitrogen and oxygen atoms can alter key properties such as lipophilicity, polarity, and basicity. For instance, N-acylation can reduce the basicity of the amino group, while O-alkylation can increase lipophilicity.

Probing Spatial and Conformational Requirements: Altering the size and flexibility of the piperidine (B6355638) ring through ring expansion or contraction helps to understand the spatial constraints of potential binding sites. researchgate.net Strategies like replacing the piperidine ring with pyrrolidine (B122466) (contraction) or azepane (expansion) are employed to assess the impact of ring size on activity.

Varying Functional Group Distance: Homologation or truncation of the propane (B168953) backbone systematically changes the distance between the key amino, hydroxyl, and piperidinyl functional groups. This strategy is crucial for optimizing the orientation and interaction of these groups with a target structure.

These principles guide the synthesis of targeted libraries of compounds, allowing for a comprehensive exploration of the chemical space around the parent molecule.

Synthesis of N-Substituted Derivatives of this compound

The primary amino group in this compound is a prime target for derivatization due to its nucleophilicity. A variety of N-substituted derivatives can be synthesized through several standard methods.

Reductive Amination: A common and efficient method involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is subsequently reduced in situ to the corresponding N-alkylated amine. This method is versatile and allows for the introduction of a wide range of alkyl and arylalkyl substituents.

Direct N-Alkylation: The amino group can be directly alkylated using alkyl halides. However, this method can be difficult to control, often leading to over-alkylation, and may require forcing conditions. rsc.org Milder, catalytic approaches using alcohols as alkylating agents in the presence of a suitable catalyst represent a more modern and "green" alternative. nih.govresearchgate.net

N-Acylation: Reaction with acyl chlorides or anhydrides readily converts the primary amine into the corresponding amide. This transformation can significantly alter the electronic properties of the nitrogen atom, removing its basicity and introducing a hydrogen bond donor/acceptor group.

These synthetic routes enable the creation of a diverse set of N-substituted analogs for further investigation.

Table 1: Examples of N-Substituted Derivatives

Derivative Name Structure Modification Type
N-Methyl-2-amino-3-(piperidin-1-yl)propan-1-ol C₁₀H₂₂N₂O N-Alkylation
N-Benzyl-2-amino-3-(piperidin-1-yl)propan-1-ol C₁₅H₂₄N₂O N-Alkylation

Synthesis of O-Substituted Derivatives of this compound

Modification of the primary hydroxyl group typically requires a multi-step approach to achieve selectivity, given the higher reactivity of the amino group.

A common strategy involves the initial protection of the primary amine, often with a tert-butoxycarbonyl (Boc) group, to prevent its reaction in subsequent steps. Once the N-protected intermediate is formed, the hydroxyl group can be selectively targeted.

O-Alkylation: The N-protected alcohol can be deprotonated with a base and reacted with an alkyl halide (Williamson ether synthesis) to form an ether.

O-Acylation: The hydroxyl group can be readily converted to an ester by reacting the N-protected intermediate with an acyl chloride or anhydride (B1165640) in the presence of a base.

Following the O-substitution, the N-protecting group is removed under appropriate conditions (e.g., acid treatment for a Boc group) to yield the final O-substituted derivative.

Table 2: Examples of O-Substituted Derivatives

Derivative Name Structure Modification Type
1-Methoxy-3-(piperidin-1-yl)propan-2-amine C₉H₂₀N₂O O-Alkylation

Modifications to the Piperidine Ring of this compound

Altering the piperidine ring is a key strategy to modulate the conformational properties and introduce new points of interaction. This can be achieved by changing the ring size or by incorporating additional heteroatoms.

The synthesis of analogs with different ring sizes typically involves building the molecule from precursors containing the desired cyclic amine.

Ring Contraction (Pyrrolidine Analog): The synthesis of 2-Amino-3-(pyrrolidin-1-yl)propan-1-ol can be achieved by reacting pyrrolidine with a suitable three-carbon electrophile, such as epichlorohydrin, followed by the introduction of the amino group. This modification results in a more compact and conformationally constrained analog.

Ring Expansion (Azepane Analog): The synthesis of 2-Amino-3-(azepan-1-yl)propan-1-ol follows a similar synthetic logic, utilizing azepane as the starting cyclic amine. The larger, more flexible seven-membered ring can adopt a wider range of conformations. More complex strategies for synthesizing substituted piperidines and azepanes can also involve ring expansion of smaller ring systems, such as prolinols. researchgate.net

Replacing a carbon atom in the piperidine ring with another heteroatom can significantly impact the molecule's properties.

Morpholine Analog: The synthesis of 2-Amino-3-(morpholin-1-yl)propan-1-ol introduces an oxygen atom into the ring. nih.gov This change increases polarity and adds a hydrogen bond acceptor, which can influence solubility and binding interactions.

Piperazine (B1678402) Analog: The synthesis of 2-Amino-3-(piperazin-1-yl)propan-1-ol incorporates a second nitrogen atom. nih.gov This is a particularly powerful modification, as the second nitrogen atom (N-4) provides an additional site for substitution, allowing for the generation of extensive libraries of derivatives with varied electronic and steric properties. The synthesis typically starts with a mono-protected piperazine to ensure selective alkylation at one nitrogen.

Table 3: Examples of Piperidine Ring Modifications

Derivative Name Structure Modification Type
2-Amino-3-(pyrrolidin-1-yl)propan-1-ol C₇H₁₆N₂O Ring Contraction
2-Amino-3-(azepan-1-yl)propan-1-ol C₉H₂₀N₂O Ring Expansion
2-Amino-3-(morpholin-1-yl)propan-1-ol C₇H₁₆N₂O₂ Heteroatom Introduction (O)

Homologation and Truncation of the Propane Backbone

Modifying the length of the three-carbon chain that links the functional groups allows for the optimization of their relative spatial orientation.

Homologation: This involves lengthening the carbon backbone. For example, the synthesis of a butanol analog, such as 3-amino-4-(piperidin-1-yl)butan-1-ol, would require starting with a four-carbon synthon. This extension increases the distance between the amino/hydroxyl groups and the piperidine ring.

Truncation: This involves shortening the backbone. An example would be the synthesis of 1-(piperidin-1-yl)ethan-2-amine, which effectively removes the hydroxymethyl group. Such a modification would drastically alter the molecule's shape and functionality.

These strategies for modifying the carbon skeleton are fundamental in exploring the optimal arrangement of functional groups for any potential application.

Theoretically, the functional groups of this compound are amenable to numerous derivatization reactions. The primary amine could undergo reactions such as N-acylation, alkylation, sulfonylation, or reductive amination to introduce a wide array of substituents. These modifications are fundamental in medicinal chemistry for modulating a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Similarly, the primary alcohol could be modified through esterification, etherification, or oxidation to an aldehyde or carboxylic acid. These transformations would yield a diverse set of analogs with potentially altered biological activities or material properties.

However, despite the synthetic potential, a thorough review of published research, including journals and patent literature, did not yield specific examples or detailed studies focusing on the derivatization of this compound. Research on related structures, such as other 2-amino-propan-1-ol derivatives, is more common, but direct data for the piperidine-substituted variant is not available.

Conjugation and Bioconjugation Strategies for this compound

Conjugation chemistry involves linking a molecule to another, often larger, molecule such as a polymer, a peptide, or a protein (bioconjugation). The amine and alcohol groups of this compound make it a theoretical candidate for such strategies. For instance, the primary amine could be used to form stable amide bonds with carboxylic acids on proteins or to react with other activated functional groups used in bioconjugation.

General bioconjugation techniques are well-established for modifying biomolecules by targeting reactive amino acid residues like lysine (B10760008) or cysteine. While this compound could potentially be used as a linker or building block in such applications, no specific instances of its use have been documented in the available scientific literature. The development of bioconjugates often relies on molecules with proven biological activity or specific linking capabilities, and it appears this particular compound has not been explored in this context in published studies.

Computational and Theoretical Chemistry Studies of 2 Amino 3 Piperidin 1 Yl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule. Methods such as ab initio Hartree-Fock (HF) and post-HF calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure. For 2-Amino-3-(piperidin-1-yl)propan-1-ol, these calculations would elucidate the distribution of electron density, identify regions of high and low electron concentration, and quantify properties like the dipole moment, which influences solubility and intermolecular interactions.

A key aspect of this analysis involves the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. For this compound, the nitrogen atoms of the amino and piperidine (B6355638) groups, as well as the oxygen of the hydroxyl group, would be expected to significantly influence the character and energy of these orbitals.

Table 1: Illustrative Quantum Chemical Descriptors for a Molecule like this compound This table presents typical descriptors that would be calculated and their general significance. The values are hypothetical.

DescriptorHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability; associated with nucleophilic sites.
LUMO Energy+1.2 eVIndicates electron-accepting capability; associated with electrophilic sites.
HOMO-LUMO Gap7.7 eVRelates to chemical reactivity and stability; a larger gap implies higher stability.
Dipole Moment2.5 DebyeMeasures molecular polarity; influences solubility and intermolecular forces.
Electron Affinity1.1 eVEnergy released when an electron is added; relates to oxidizing ability.
Ionization Potential6.8 eVEnergy required to remove an electron; relates to reducing ability.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method that computes the electronic structure of molecules based on the electron density. It offers a balance between accuracy and computational cost, making it ideal for a range of applications.

For this compound, a primary use of DFT would be geometry optimization. This process determines the most stable three-dimensional arrangement of atoms—the global minimum energy conformation. The calculation would likely show the piperidine ring adopting a stable chair conformation. The optimization provides precise data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

Furthermore, once the geometry is optimized, DFT can be used to predict spectroscopic properties. By calculating the vibrational frequencies, one can generate theoretical Infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound and to assign specific spectral bands to the vibrations of functional groups (e.g., O-H stretch, N-H stretch, C-N vibrations).

Table 2: Representative DFT-Calculated Structural Parameters This table shows typical bond lengths and angles that would be determined for the core structure of this compound, based on general values for similar fragments. These are for illustrative purposes.

ParameterAtoms InvolvedTypical Calculated Value
Bond LengthC-O (hydroxyl)1.43 Å
Bond LengthC-N (amino)1.47 Å
Bond LengthC-N (piperidine)1.46 Å
Bond AngleC-O-H109.5°
Bond AngleH-N-H107.0°
Dihedral AngleC-C-C-N (piperidine ring)~55° (Chair Conformation)

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While DFT provides a static picture of the most stable molecular structure, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the environment, such as a solvent.

For this compound, an MD simulation in an explicit solvent like water would reveal how the molecule moves, rotates, and changes its conformation. It would allow for the exploration of the conformational landscape, identifying different stable and transient shapes the molecule can adopt. Key interactions, such as the formation of hydrogen bonds between the molecule's hydroxyl and amino groups and the surrounding water molecules, can be monitored and quantified.

Such simulations are also crucial for understanding how the solvent influences the molecule's structure and behavior. Properties like the root-mean-square deviation (RMSD), hydrogen bonding patterns, and the solvent-accessible surface area can be calculated from the simulation trajectory to provide a comprehensive picture of the molecule in a biological-like environment.

Table 3: Typical Setup for an MD Simulation of this compound

ParameterDescriptionExample Value/Setting
Force FieldA set of parameters to describe the potential energy of the system.AMBER, CHARMM, or GROMOS
Solvent ModelThe model used to represent water molecules.TIP3P or SPC/E
Box TypeThe shape of the simulation cell.Cubic or Triclinic
TemperatureThe temperature at which the simulation is run.300 K
PressureThe pressure at which the simulation is run.1 atm
Simulation TimeThe duration of the simulation.100 ns

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to biological activity studies)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is highly valuable in drug discovery for predicting the activity of new molecules.

A QSAR study for this compound would be applicable if a dataset of structurally similar compounds with experimentally measured biological activities (e.g., enzyme inhibition, receptor binding) were available. The process involves calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, including steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., LogP) characteristics.

Statistical methods are then used to build a model that relates these descriptors to the observed activity. A robust QSAR model can then be used to predict the biological activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

Table 4: Examples of Molecular Descriptors for a QSAR Study

Descriptor ClassSpecific Descriptor ExampleProperty Measured
ElectronicPartial Charge on Nitrogen/OxygenElectron distribution, ability to form H-bonds.
Steric/TopologicalMolecular WeightSize of the molecule.
Steric/TopologicalTopological Polar Surface Area (TPSA)Polar surface area, related to membrane permeability.
HydrophobicLogP (Octanol-Water Partition Coefficient)Lipophilicity, affects absorption and distribution.
Quantum ChemicalHOMO/LUMO EnergiesReactivity and electron transfer ability.

In Silico Prediction of Reactivity and Reaction Pathways

Computational methods can predict the chemical reactivity of a molecule and explore potential reaction pathways without the need for physical experiments. By analyzing the electronic structure calculated via DFT, one can identify the most probable sites for chemical reactions.

A Molecular Electrostatic Potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red color) around the nitrogen and oxygen atoms, indicating these are nucleophilic sites susceptible to electrophilic attack. Conversely, positive potential (blue color) would be found around the hydrogen atoms of the amino and hydroxyl groups, indicating them as electrophilic sites for nucleophilic attack.

Furthermore, computational chemistry can model entire reaction mechanisms. By calculating the structures and energies of reactants, transition states, and products, a complete energy profile for a potential reaction can be constructed. This allows researchers to determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur, and to predict the feasibility and kinetics of a proposed chemical transformation.

Pre Clinical Biological Investigations of 2 Amino 3 Piperidin 1 Yl Propan 1 Ol Mechanism Focused

Cellular Mechanism of Action Studies (In Vitro)

Without primary research data on these specific areas for 2-Amino-3-(piperidin-1-yl)propan-1-ol, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Cell-Based Reporter Gene Assays

There is no publicly available research detailing the use of cell-based reporter gene assays to investigate the biological activity of this compound. Such assays are instrumental in determining if a compound can modulate specific signaling pathways by measuring the expression of a reporter gene linked to a responsive element of a particular transcription factor.

Analysis of Intracellular Signaling Pathways Modulation

No studies have been identified that analyze the modulation of intracellular signaling pathways by this compound. Research in this area would typically involve techniques such as Western blotting, ELISA, or mass spectrometry to observe changes in the phosphorylation state or levels of key signaling proteins after cellular exposure to the compound. While some research has been conducted on N-substituted piperidinyl diphenylsulfonyl sulfonamides as modulators of the Wnt signaling pathway, these compounds are structurally distinct from this compound.

Cellular Uptake and Intracellular Distribution Studies

The cellular uptake and intracellular distribution of this compound have not been characterized in the available scientific literature. These studies, often employing fluorescently labeled analogues of the compound and microscopy techniques, are crucial for understanding the bioavailability of a compound at the cellular level and identifying its potential intracellular targets.

Exploration of Antimicrobial Mechanisms (if applicable)

While the introduction of a piperidine (B6355638) moiety has been associated with antimicrobial activity in some classes of molecules, specific mechanistic studies on this compound are wanting.

Interference with Bacterial Cell Wall Synthesis

There is no evidence in the current body of scientific literature to suggest that this compound interferes with bacterial cell wall synthesis. This mechanism is characteristic of well-known antibiotics like beta-lactams and glycopeptides, which target key enzymes and precursors in the peptidoglycan biosynthesis pathway.

Disruption of Microbial Membrane Integrity

The potential for this compound to disrupt microbial membrane integrity has not been investigated. This mechanism of action involves the physical perturbation of the bacterial cell membrane, leading to leakage of intracellular contents and cell death. While some piperidine-containing compounds have been noted for their antibacterial effects, the underlying mechanisms have not been fully elucidated.

Investigations into Potential Antiprotozoal or Antifungal Activity Mechanisms

Limited data exists for the antiprotozoal and antifungal activity of compounds structurally related to this compound.

Due to the absence of direct research on the target compound, this section will discuss the antifungal mechanism of a structurally similar piperazine (B1678402) propanol (B110389) derivative to provide a potential avenue for future investigation.

Investigations into Potential Antifungal Activity Mechanisms

A piperazine propanol derivative, GSI578 [(2,6-difluoro-phenyl)-carbamic acid 3-(4-benzothiazol-2-yl-piperazine-1-yl)-propyl ester], has been identified as a potent inhibitor of 1,3-beta-D-glucan synthase, a critical enzyme for fungal cell wall synthesis. nih.gov This enzyme is a well-established target for antifungal drugs as it is absent in mammalian cells.

The inhibition of 1,3-beta-D-glucan synthase by GSI578 disrupts the integrity of the fungal cell wall, leading to cell lysis and antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus fumigatus. nih.gov Studies using temperature-sensitive mutations in the FKS1 gene of Saccharomyces cerevisiae, which encodes a subunit of the 1,3-beta-D-glucan synthase, showed altered sensitivity to GSI578, further supporting this mechanism of action. nih.gov

Inhibitory Activity of GSI578 against 1,3-beta-D-glucan Synthase nih.gov
CompoundTarget EnzymeOrganismIC50 (µM)
GSI5781,3-beta-D-glucan synthaseCandida albicans0.16

While GSI578 contains a piperazine ring instead of the piperidine ring found in this compound, its propanol backbone is a shared structural feature. This finding suggests that the propanol scaffold might be a key component for interaction with the fungal enzyme, and that similar piperidine-containing compounds could potentially exhibit a similar mechanism of action. However, this remains speculative without direct experimental evidence for this compound.

Investigations into Potential Antiprotozoal Activity Mechanisms

There is no specific information regarding the antiprotozoal mechanism of this compound. While some compounds containing a piperidine moiety have demonstrated antiprotozoal activity, the mechanisms for structurally analogous compounds are not well-defined in the existing literature.

Exploration of Effects on Specific Biological Targets in Animal Models (Focus on efficacy mechanisms, not general toxicology)

Investigations into the effects of piperidine-containing compounds in animal models have provided foundational knowledge regarding their engagement with biological targets and the subsequent pharmacodynamic responses. These studies are crucial for understanding the therapeutic potential and mechanism of action.

Derivatives of 1-(morpholino or piperidino)-2-propanol have been studied for their effects on axonal membrane potential. researchgate.net These investigations revealed that such compounds decrease the action potential without altering the resting membrane potential, an effect that was antagonized by calcium. researchgate.net This suggests an interaction with ion channels on the neuronal membrane, a common mechanism for local anesthetics.

Table 1: Methodologies for Assessing Target Engagement

MethodologyDescriptionApplication
Positron Emission Tomography (PET) A non-invasive imaging technique that uses radiolabeled molecules (tracers) to visualize and measure the distribution and density of biological targets in the living brain and other organs.To determine in vivo receptor occupancy and brain penetration of CNS-active drugs.
Ex vivo Receptor Occupancy Involves administering the drug to an animal, followed by euthanasia and removal of tissues to measure the proportion of target receptors bound by the drug.To establish a dose-response relationship for target binding in specific tissues.
Autoradiography A technique using a radiolabeled substance to visualize its distribution within a tissue sample on a photographic film or digital imaging plate.To provide a detailed anatomical map of target binding sites within a specific tissue, such as the brain.
Chemical Probes Small molecules designed to bind specifically to a protein target, often used to measure target engagement in cellular and in vivo settings. nih.govTo quantify the direct interaction of a compound with its biological target in complex biological systems. nih.gov

Pharmacodynamic (PD) markers are essential for demonstrating the biological effect of a drug candidate and for establishing a relationship between drug exposure and therapeutic activity. nih.govnih.gov For compounds with potential local anesthetic properties, a relevant pharmacodynamic marker would be the degree and duration of nerve block in animal models. researchgate.netresearchgate.net For instance, studies on 1-(morpholino or piperidino)-2-propanol derivatives utilized models of nerve trunk anesthesia, rabbit corneal anesthesia, and intradermal injection anesthesia to quantify their local anesthetic effects. researchgate.net

In the context of CNS-active compounds, pharmacodynamic markers could include changes in neurotransmitter levels, alterations in electroencephalogram (EEG) patterns, or behavioral changes in animal models of specific disorders. For example, a series of 2-(piperidin-3-yl)-1H-benzimidazoles were evaluated as selective H1-antihistamines for potential use as sedative-hypnotics, where CNS penetration and H1 receptor blockade would be key pharmacodynamic endpoints. nih.gov

The relationship between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is critical for optimizing dosing regimens. nih.gov Studies on novel perforin (B1180081) inhibitors, for instance, established a strong PK/PD correlation between the in vivo inhibition of the target and the duration that plasma concentrations of the drug remained above a certain threshold. nih.gov Such analyses are vital for predicting efficacy and guiding the design of clinical trials.

Table 2: Examples of Pharmacodynamic Markers in Preclinical Models for Related Compounds

Compound ClassTherapeutic AreaPotential Pharmacodynamic MarkerAnimal Model
Piperidine-based Local Anesthetics Local AnesthesiaNerve block duration and intensityRabbit corneal anesthesia, Rat sciatic nerve block researchgate.netresearchgate.net
2-(Piperidin-3-yl)-1H-benzimidazoles Insomnia (CNS)H1 receptor occupancy in the brainIn vivo receptor binding studies in rodents nih.gov
3-Amino-2-methyl-1-phenylpropanones HyperlipidemiaReduction in serum cholesterol and triglyceride levelsCF1 mice and Sprague-Dawley rats nih.gov

Non Biological Applications and Advanced Materials Science Involving 2 Amino 3 Piperidin 1 Yl Propan 1 Ol

Potential Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

In the field of asymmetric synthesis, the goal is to produce a specific stereoisomer of a chiral product, which is crucial in pharmaceuticals and fine chemicals. This is often achieved using chiral auxiliaries or ligands that temporarily or permanently associate with the reacting species to control the stereochemical outcome of a reaction.

Theoretical Design of Metal Complexes Utilizing 2-Amino-3-(piperidin-1-yl)propan-1-ol Derivatives

Amino alcohols are a well-established class of ligands in coordination chemistry, capable of forming stable chelate complexes with a variety of transition metals. nih.govjocpr.comwikipedia.org The nitrogen of the amino group and the oxygen of the alcohol can act as a bidentate ligand, forming a stable five-membered ring with a metal center. For this compound, the primary amino group and the hydroxyl group are ideally positioned for such bidentate coordination.

Theoretically, derivatives of this compound could be designed to coordinate with metals like copper, palladium, rhodium, or ruthenium, which are commonly used in catalysis. researchgate.net The piperidine (B6355638) ring could be further functionalized to tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. However, a search of the scientific literature reveals no specific instances of metal complexes being synthesized with this compound as a ligand for catalytic purposes.

Hypothetical Application in Stereoselective Organic Transformations

Chiral amino alcohols and their derivatives are frequently employed as ligands in a range of stereoselective transformations, including asymmetric reductions, alkylations, and cyclopropanations. mdpi.comrsc.org The chiral center inherent to this compound makes it a candidate for such applications. For instance, it could potentially be used to create chiral catalysts for the asymmetric transfer hydrogenation of ketones or for enantioselective addition reactions. mdpi.com Despite this theoretical potential, there are no published studies demonstrating the application of this specific compound or its derivatives in stereoselective organic transformations.

Speculative Incorporation into Polymeric Materials and Nanomaterials

Functional polymers and nanomaterials are at the forefront of materials science, with applications ranging from drug delivery to advanced coatings. The incorporation of specific chemical moieties can impart desired properties like biocompatibility, stimuli-responsiveness, or catalytic activity.

Conceptual Synthesis of Functional Polymers Bearing this compound Moieties

The primary amine and hydroxyl groups of this compound provide reactive sites for polymerization or for grafting onto existing polymer backbones. For example, the hydroxyl group could act as an initiator for ring-opening polymerization of cyclic esters like lactide or caprolactone, while the amino group could be used in step-growth polymerizations to form polyamides or polyurethanes. rsc.orgnih.gov Polymers functionalized with amino acid-like structures can exhibit interesting properties such as biodegradability and biocompatibility. bezwadabiomedical.com However, no polymers containing the this compound moiety have been reported in the literature.

Theoretical Surface Functionalization of Nanoparticles

The surface functionalization of nanoparticles is a critical step in tailoring their properties for specific applications. The amine and hydroxyl groups of this compound could theoretically be used to anchor the molecule to the surface of various nanoparticles (e.g., silica, gold, or iron oxide). This could modify the surface charge, hydrophilicity, and reactivity of the nanoparticles. While the general strategies for nanoparticle functionalization are well-established, there is no evidence of this compound being used for this purpose.

Postulated Role in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. nih.gov The self-assembly of small molecules into well-defined nanostructures is a key area of this field. nih.gov

Molecules containing both hydrogen bond donors (the amine and hydroxyl groups) and acceptors (the amine nitrogens and hydroxyl oxygen), such as this compound, have the potential to engage in self-assembly processes to form ordered structures like fibers, tapes, or gels. rsc.orgrsc.org The interplay between hydrogen bonding and van der Waals interactions could, in principle, lead to the formation of supramolecular polymers. Nevertheless, the self-assembly behavior of this compound has not been investigated or reported in the scientific literature.

Formation of Host-Guest Complexes

There is currently no specific research published on the formation of host-guest complexes directly involving this compound as the host molecule. However, the structural features of this compound suggest a potential for such interactions. The presence of a hydroxyl group and an amino group allows for the formation of hydrogen bonds, which are crucial in molecular recognition and the binding of guest molecules. The piperidine ring, while generally flexible, can adopt conformations that may contribute to the formation of a binding cavity.

Theoretically, this compound could form complexes with small organic molecules or ions. The binding affinity would be influenced by factors such as solvent polarity and the size, shape, and chemical nature of the guest molecule.

Table 1: Potential Host-Guest Interactions with this compound

Functional Group of HostPotential Guest MoleculesType of Interaction
Hydroxyl (-OH)Anions (e.g., Cl⁻, Br⁻), Carbonyl compoundsHydrogen Bonding
Amino (-NH₂)Protons (H⁺), Metal Cations, Lewis AcidsCoordination, Hydrogen Bonding
Piperidine RingSmall hydrophobic moleculesVan der Waals forces

This table is illustrative and based on the general chemical properties of the functional groups present in the molecule. Specific experimental data for this compound is not available.

Molecular Recognition and Self-Assembled Architectures

Specific studies on molecular recognition and the formation of self-assembled architectures using this compound are not found in the current scientific literature. Nevertheless, the principles of supramolecular chemistry suggest that this molecule could participate in such processes. The bifunctional nature of the amino alcohol moiety can facilitate the formation of extended networks through intermolecular hydrogen bonding.

Self-assembly is a process where molecules spontaneously organize into ordered structures. For amino alcohols, this can lead to the formation of various architectures, such as micelles, vesicles, or even more complex liquid crystalline phases, depending on the concentration and the surrounding environment. The piperidine group would add a degree of steric bulk and conformational flexibility that could influence the packing of the molecules and the resulting supramolecular structure.

Application in Sensor Technologies and Chemo-sensors

There is no published research detailing the application of this compound in sensor technologies or as a chemo-sensor. However, compounds with similar functional groups have been explored for such applications. The amino group can act as a binding site for specific analytes, and this binding event can be designed to produce a detectable signal, such as a change in color or fluorescence.

For instance, a derivative of this compound could be functionalized with a chromophore or fluorophore. Upon binding to a target analyte, the electronic properties of the molecule could be altered, leading to a change in its spectroscopic properties. Potential targets for such a chemo-sensor could include metal ions or small organic molecules that can interact with the amino or hydroxyl groups.

Use as a Precursor for Specialty Chemicals

While the specific use of this compound as a precursor for specialty chemicals is not documented in detail, its structure lends itself to a variety of chemical transformations. Amino alcohols are versatile building blocks in organic synthesis. scbt.com They can be used to synthesize a range of more complex molecules, including chiral ligands, catalysts, and specialty polymers. nbinno.com

The primary amino group and the hydroxyl group can be selectively reacted to introduce new functionalities. For example, the amino group can undergo reactions such as acylation, alkylation, and diazotization, while the hydroxyl group can be esterified or etherified. The piperidine nitrogen can also be quaternized to form ionic liquids or phase-transfer catalysts. These potential transformations could lead to the synthesis of a diverse array of specialty chemicals with applications in various fields.

Table 2: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Product Class
Amino (-NH₂)AcylationAmides
AlkylationSecondary/Tertiary Amines
Hydroxyl (-OH)EsterificationEsters
EtherificationEthers
Piperidine NitrogenQuaternizationQuaternary Ammonium (B1175870) Salts

This table outlines general synthetic possibilities for the functional groups present in the molecule. Specific reaction conditions and outcomes for this compound have not been experimentally reported.

Advanced Analytical Methodologies for 2 Amino 3 Piperidin 1 Yl Propan 1 Ol

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for the separation, identification, and quantification of 2-Amino-3-(piperidin-1-yl)propan-1-ol and its potential impurities. The polarity imparted by the amino and hydroxyl groups, combined with its chiral center, dictates the selection of appropriate chromatographic strategies.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like amino alcohols.

Method Development Strategy: Due to its polar nature, reversed-phase HPLC (RP-HPLC) is the most probable mode of separation. A C18 or C8 stationary phase would be a suitable starting point. The mobile phase would likely consist of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727) to ensure adequate retention and elution.

Given that this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) may be feasible but could suffer from low sensitivity and interference. To overcome this, pre-column derivatization with a UV-active or fluorescent tag is a common strategy. nih.gov Reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or 9-fluorenylmethylchloroformate (FMOC-Cl), react with the primary amine to yield highly detectable derivatives. dss.go.th This approach significantly enhances sensitivity and selectivity. nih.gov

Illustrative HPLC Method Parameters:

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A20 mM Phosphate Buffer (pH 7.0)
Mobile Phase BAcetonitrile
Gradient5% B to 70% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection (Post-Derivatization)Fluorescence (Ex: 340 nm, Em: 450 nm for OPA)
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive peak identification, making it an excellent tool for assessing the purity of this compound and identifying volatile or semi-volatile impurities. However, the polarity and low volatility of amino alcohols, stemming from hydrogen-bonding capabilities of the amine and hydroxyl groups, necessitate derivatization prior to GC analysis. sigmaaldrich.com

Derivatization: The primary goal of derivatization is to replace the active hydrogens on the amino and hydroxyl groups with nonpolar moieties, thereby increasing volatility and improving chromatographic peak shape. sigmaaldrich.com Silylation is a common approach, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.com Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) is another viable option.

GC-MS Analysis: The resulting derivatives can be separated on a nonpolar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). The mass spectrometer provides structural information for impurity identification based on fragmentation patterns.

Hypothetical GC-MS Parameters for a Silylated Derivative:

ParameterCondition
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium, constant flow 1.2 mL/min
Inlet Temperature280 °C
Oven Program100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line280 °C
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Scan Range40-500 m/z

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, determining its enantiomeric purity or enantiomeric excess (ee) is critical, particularly in pharmaceutical applications. Chiral chromatography is the definitive method for this purpose and can be approached in two ways. nih.gov

Environmental Aspects of 2 Amino 3 Piperidin 1 Yl Propan 1 Ol if Applicable to Research Focus

Biodegradation Pathways in Model Environmental Systems

There is currently no available scientific literature detailing the biodegradation pathways of 2-Amino-3-(piperidin-1-yl)propan-1-ol. Studies that would identify the microorganisms capable of degrading this compound, the metabolic pathways involved, the rate of degradation, and the resulting intermediate or final breakdown products have not been published.

Photodegradation Mechanisms

Information regarding the photodegradation of this compound is not present in existing research. The mechanisms by which this compound might be broken down by sunlight, including direct photolysis or indirect reactions with photochemically produced species like hydroxyl radicals, have not been studied. The half-life of the compound under various light conditions and the identity of its photoproducts are unknown.

Environmental Monitoring Techniques for Research Purposes

Future Research Directions and Emerging Paradigms for 2 Amino 3 Piperidin 1 Yl Propan 1 Ol

Untapped Synthetic Opportunities and Methodological Innovations

The synthesis of chiral amino alcohols is a well-established field, yet there remain significant opportunities for methodological innovation, particularly concerning the efficient and stereocontrolled synthesis of 2-Amino-3-(piperidin-1-yl)propan-1-ol. Future research could focus on several key areas to improve upon existing synthetic strategies.

Asymmetric Synthesis: The development of novel catalytic asymmetric methods will be crucial for the selective synthesis of the desired stereoisomers of this compound. Current research on other amino alcohols has highlighted the efficacy of transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation of corresponding amino ketones. Future work could explore the use of bespoke chiral ligands to enhance enantioselectivity in the synthesis of this specific target.

Biocatalysis: The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Biocatalytic approaches, such as the use of transaminases or ketoreductases, could be explored for the stereoselective synthesis of this compound. Directed evolution of these enzymes could further optimize their activity and selectivity for this particular substrate.

Flow Chemistry: Continuous flow chemistry presents numerous advantages over batch synthesis, including improved safety, scalability, and reaction control. The development of a continuous flow process for the synthesis of this compound could enable more efficient and cost-effective production, which would be essential for its potential large-scale applications.

Table 1: Potential Synthetic Methodologies for this compound

Methodology Potential Advantages Key Research Focus
Asymmetric Catalysis High enantioselectivity, catalytic efficiency Development of novel chiral ligands and catalysts
Biocatalysis High stereoselectivity, green chemistry Enzyme screening and directed evolution
Flow Chemistry Scalability, safety, process control Reactor design and optimization of reaction conditions

Exploration of Novel Biological Target Spaces and Mechanisms

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities. ijnrd.orgencyclopedia.pub Similarly, the aminopropanol (B1366323) motif is present in various pharmacologically active compounds. nih.gov This suggests that this compound could interact with a variety of biological targets.

Neurological Disorders: Piperidine derivatives are well-represented in drugs targeting the central nervous system, including antipsychotics and antidepressants. ijnrd.org Future research could involve screening this compound and its derivatives for activity against a panel of CNS receptors, such as dopamine, serotonin, and adrenergic receptors.

Infectious Diseases: The piperidine moiety has been incorporated into molecules with antimicrobial and antiviral properties. ijnrd.orgnih.gov Investigations into the potential antibacterial, antifungal, and antiviral activities of this compound could uncover new therapeutic leads for infectious diseases.

Oncology: A number of piperidine-containing compounds have demonstrated anticancer activity. encyclopedia.pub High-throughput screening of this compound against various cancer cell lines could identify potential antitumor properties and inform the design of novel anticancer agents.

Cardiovascular and Metabolic Diseases: Aryloxyaminopropanolamines are a well-known class of beta-blockers used to treat cardiovascular conditions. While this compound does not fit this exact structural class, the aminopropanol core suggests that its derivatives could be explored for activity at adrenergic receptors and other targets relevant to cardiovascular and metabolic diseases.

Table 2: Potential Biological Targets for this compound

Therapeutic Area Potential Molecular Targets Rationale
Neurology Dopamine Receptors, Serotonin Receptors Piperidine is a common scaffold in CNS-active drugs. ijnrd.org
Infectious Diseases Bacterial and Fungal Enzymes, Viral Proteins Piperidine derivatives have shown antimicrobial and antiviral activity. ijnrd.orgnih.gov
Oncology Kinases, Tubulin Piperidine-containing compounds have exhibited anticancer properties. encyclopedia.pub
Cardiovascular Adrenergic Receptors The aminopropanol motif is present in beta-blockers.

Advanced Materials and Nanotechnology Applications

The functional groups present in this compound—a primary amine, a hydroxyl group, and a tertiary amine within the piperidine ring—make it an interesting candidate for applications in materials science and nanotechnology.

Polymer Chemistry: The amine and hydroxyl functionalities can serve as reactive sites for polymerization reactions. It could be used as a monomer or a cross-linking agent to create novel polymers with tailored properties, such as thermal stability, hydrophilicity, and metal-coordinating ability.

Self-Assembled Materials: The amphiphilic nature of this molecule, with its polar head group (amino alcohol) and more hydrophobic piperidine ring, could be exploited to form self-assembled structures like micelles or vesicles in aqueous solutions. These could have applications in drug delivery or as nanoreactors.

Surface Modification: The amine groups can be used to functionalize surfaces, such as those of nanoparticles or silicon wafers. This could be used to alter the surface properties, for example, to improve biocompatibility or to immobilize catalysts.

Interdisciplinary Research Foci and Collaborative Opportunities

The multifaceted potential of this compound necessitates an interdisciplinary research approach. Collaborative efforts between different scientific disciplines will be key to unlocking its full potential.

Chemistry and Biology: Synthetic chemists could collaborate with pharmacologists and biochemists to design and synthesize libraries of derivatives based on the this compound scaffold and to evaluate their biological activities.

Materials Science and Engineering: Materials scientists could work with organic chemists to develop novel polymers and nanomaterials incorporating this compound and to characterize their physical and chemical properties.

Computational Chemistry and Experimental Science: Computational chemists could perform in silico screening and molecular modeling to predict the biological targets and material properties of this compound and its derivatives, thereby guiding experimental investigations.

Identification of Key Research Gaps and Challenges

The primary research gap for this compound is the lack of fundamental data on its synthesis, properties, and activity. Key challenges to be addressed in future research include:

Stereocontrolled Synthesis: Developing a robust and scalable synthesis that provides access to all possible stereoisomers in high purity is a fundamental challenge that needs to be overcome.

Comprehensive Characterization: A thorough characterization of the physicochemical properties of the compound, including its pKa, solubility, and stability, is required to inform its potential applications.

Biological Evaluation: Systematic screening of the molecule against a wide range of biological targets is necessary to identify any potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, extensive SAR studies will be needed to optimize the potency and selectivity of the compound.

Toxicity Assessment: Early evaluation of the cytotoxic and genotoxic potential of the compound is crucial to assess its suitability for further development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.